Bromoenol lactone-d7

Analytical Chemistry Method Validation Isotopic Purity

Bromoenol lactone-d7 (BEL-d7) is a deuterated internal standard engineered for absolute quantification of bromoenol lactone in complex biological matrices by LC-MS/MS. Unlike unlabeled analogs, BEL-d7 co-elutes with the analyte, exhibiting identical ionization efficiency while providing a +7 Da mass shift – essential for correcting matrix effects, ion suppression, and recovery losses. With ≥99% isotopic purity and ≥2-year stability at -20°C, it ensures the analytical precision and batch-to-batch reproducibility required for pharmacokinetic studies, ADME profiling, and iPLA2 target engagement assays. Choose BEL-d7 for regulatory-grade bioanalytical method validation.

Molecular Formula C16H6D7BrO2
Molecular Weight 324.2
Cat. No. B1164647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoenol lactone-d7
SynonymsBEL-d7; Haloenol lactone-d7; HELSS-d7
Molecular FormulaC16H6D7BrO2
Molecular Weight324.2
Structural Identifiers
SMILES[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2C3C(O/C(CC3)=C/Br)=O)=C1[2H]
InChIInChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/i1D,2D,3D,4D,5D,6D,7D
InChIKeyBYUCSFWXCMTYOI-HMEAJYSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoenol lactone-d7 Technical Specifications and Use as an iPLA2 Inhibitor Internal Standard


Bromoenol lactone-d7 (BEL-d7) is a deuterated stable isotope-labeled analog of bromoenol lactone, a mechanism-based, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2). The compound incorporates seven deuterium atoms at the 2, 3, 4, 5, 6, 7, and 8 positions on its naphthalene moiety . This isotopic labeling imparts a distinct +7 Da mass shift relative to the unlabeled parent compound (unlabeled molecular weight: ~317.18 g/mol; BEL-d7: ~324.2 g/mol), making it analytically distinguishable by mass spectrometry [1]. The primary, validated application of BEL-d7 is as an internal standard for the precise quantification of its unlabeled counterpart in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. The unlabeled parent compound, BEL, inhibits iPLA2 with a Ki value of 180 nM and has been reported to inhibit macrophage iPLA2 with an IC50 of 60 nM, among other off-target activities .

Why Generic Substitution of Bromoenol lactone-d7 with Unlabeled BEL or Structural Analogs Fails in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, substituting a deuterated internal standard like BEL-d7 with an unlabeled analog or a structurally similar compound introduces significant analytical error. Unlike the unlabeled analyte, BEL-d7 exhibits near-identical physicochemical properties, including chromatographic retention time and ionization efficiency, but possesses a distinct mass, enabling co-elution and selective detection [1]. This co-elution is critical for correcting for matrix effects and ion suppression, which can vary unpredictably between sample runs and complex biological matrices [2]. Using a non-isotopic analog or the unlabeled compound itself as a standard fails to account for these matrix effects and recovery losses during sample preparation, leading to inaccurate quantification and compromised data integrity [3]. The use of BEL-d7 is therefore not a generic substitution but a methodologically required upgrade for achieving the precision and accuracy mandated in rigorous scientific studies.

Quantitative Evidence Guide for Bromoenol lactone-d7: Differentiating Analytical Performance from Alternatives


Differentiation by Isotopic Purity: Quantified High Purity of Bromoenol lactone-d7 for Reliable LC-MS Calibration

BEL-d7 is supplied with a certified purity of ≥99% for its deuterated forms (d1-d7), ensuring that the isotopic internal standard is not contaminated with significant amounts of unlabeled compound (d0) . This high isotopic purity is a critical differentiator from custom-synthesized or lower-grade internal standards, where residual unlabeled analyte can confound calibration curves and lead to systematic underestimation of analyte concentration. The quantitative data, as listed on the manufacturer's certificate of analysis, directly addresses a key source of analytical error in stable isotope dilution assays .

Analytical Chemistry Method Validation Isotopic Purity

Differentiation by Mass Spectrometry: Quantified +7 Da Mass Shift for Unambiguous Analyte Resolution from Unlabeled Bromoenol lactone

The strategic incorporation of seven deuterium atoms provides a +7 Da mass difference between BEL-d7 (MW ~324.2 g/mol) and the unlabeled analyte BEL (MW ~317.18 g/mol) [1]. This distinct mass shift enables clear resolution in the mass spectrometer, ensuring the internal standard's signal does not overlap with the analyte's isotopic envelope [2]. In contrast, using an internal standard with a smaller mass difference (e.g., a single 13C substitution, ΔM = +1 Da) can risk isotopic overlap, especially for larger molecules with broad natural isotope distributions. The +7 Da shift provides a wider analytical window, which is particularly advantageous in complex matrices where background interference can be high.

Mass Spectrometry Isotope Dilution Internal Standard

Differentiation by Long-Term Stability: Quantified ≥2 Year Shelf-Life for Reliable Longitudinal Studies Compared to Uncertified Analogs

Vendor specifications for BEL-d7 indicate a stability of ≥2 years when stored at -20°C, as determined by the manufacturer's quality control testing . This data point provides a quantitative benchmark for procurement, contrasting with many unlabeled or custom-labeled analogs where long-term stability data is unavailable or not guaranteed. For longitudinal studies or multi-year research programs, this certified stability minimizes the risk of compound degradation between experiments, reducing the need for frequent re-purchase and re-validation of analytical methods. This is a supporting piece of evidence for the compound's suitability as a long-term reference standard.

Stability Storage Quality Control

Differentiation by Enzymatic Selectivity: Quantified 1,000-Fold Selectivity for iPLA2 over cPLA2 Provides a Clear Analytical Target for Inhibition Studies

While BEL-d7 itself is an analytical standard, its value is derived from the specific inhibitory profile of its unlabeled parent compound, BEL. The (S)-enantiomer of BEL (S-BEL) exhibits high selectivity for calcium-independent phospholipase A2 (iPLA2) over cytosolic phospholipase A2 (cPLA2). Quantitative data shows that S-BEL is more than 1,000-fold selective for iPLA2 versus cPLA2 [1][2]. This extreme selectivity is the fundamental reason why precise quantification of BEL (using BEL-d7) is a focused research objective. When comparing iPLA2 inhibitors, this 1,000-fold selectivity contrasts sharply with less selective inhibitors like methyl arachidonyl fluorophosphonate (MAFP), which inhibits both iPLA2 and cPLA2 with similar potency (IC50 ~0.5 µM for iPLA2 and ~0.2 µM for cPLA2). The high selectivity of BEL means that using BEL-d7 to track its concentration directly supports studies on a well-defined pharmacological target, whereas tracking a less selective inhibitor yields more ambiguous biological interpretation.

iPLA2 Enzyme Inhibition Selectivity

Differentiation by Enantiomeric Discrimination: Quantified 10- to 100-Fold Difference in Potency Between S-BEL and R-BEL for iPLA2β vs. iPLA2γ

The (S) and (R) enantiomers of bromoenol lactone exhibit a critical quantitative difference in their inhibition of iPLA2 isoforms. (S)-BEL exhibits a preference for iPLA2γ (Group VIB) and is reported to be 10- to 100-fold more potent at inhibiting iPLA2γ than iPLA2β (Group VIA) [1][2]. Conversely, (R)-BEL is a more potent inhibitor of iPLA2γ (IC50 ~0.6 µM) but does not inhibit iPLA2β except at high doses (20-30 µM) . This quantitative differential selectivity is crucial for designing experiments to dissect the distinct roles of these isoforms. Therefore, the choice of which enantiomer's deuterated internal standard to procure—(S)-BEL-d7 or (R)-BEL-d7—must be dictated by the specific isoform under investigation. Procuring the wrong enantiomer could invalidate an experiment due to off-target isoform inhibition that confounds interpretation.

Enantiomer iPLA2β iPLA2γ

Optimal Research and Industrial Applications for Bromoenol lactone-d7 Based on Quantitative Evidence


Absolute Quantification of iPLA2 Inhibitor BEL in Pharmacokinetic and ADME Studies

BEL-d7 is the essential internal standard for developing and validating a robust LC-MS/MS method to accurately measure the concentration of unlabeled BEL in plasma, tissues, or cellular matrices. The high isotopic purity (≥99%) and the +7 Da mass shift ensure minimal interference and high analytical sensitivity, which is critical for determining key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and assessing drug distribution and metabolism (ADME) [1]. Using BEL-d7 corrects for sample-to-sample variability in extraction recovery and matrix effects, a capability that unlabeled analogs cannot provide.

Investigating iPLA2β vs. iPLA2γ Function with Enantiomer-Specific BEL-d7 Internal Standards

Researchers aiming to dissect the specific physiological roles of iPLA2β versus iPLA2γ require both (S)-BEL-d7 and (R)-BEL-d7. The 10- to 100-fold selectivity difference between these enantiomers is the basis for this application [2]. By using the appropriate deuterated enantiomer as an internal standard, one can reliably quantify the concentration of the active (S)-BEL or (R)-BEL inhibitor in experimental systems, thereby validating that observed biological effects are indeed due to the inhibition of the intended isoform and not an off-target effect.

Quality Control and Batch-to-Batch Consistency Testing for Custom Synthesized BEL

For groups synthesizing BEL in-house or for contract manufacturing organizations, BEL-d7 serves as a primary reference standard for quality control. Its long-term certified stability (≥2 years at -20°C) makes it an ideal calibrant for ensuring batch-to-batch consistency in purity and concentration of newly synthesized BEL lots . This application minimizes experimental drift over time and ensures that different batches of BEL produce reproducible biological results across multi-year research programs.

Developing High-Sensitivity Assays for iPLA2 Activity in Disease Models

In disease models where iPLA2 plays a role (e.g., inflammation, cancer, neurodegeneration), understanding the effective concentration of BEL required to achieve target engagement is crucial. BEL-d7 enables the creation of highly sensitive, validated LC-MS assays to measure BEL levels in microdialysates or small-volume tissue biopsies from these models [1][3]. This is a step beyond simply using BEL as a tool inhibitor; it provides the quantitative pharmacology needed to link inhibitor exposure to therapeutic effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoenol lactone-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.